2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide is a synthetic organic compound notable for its unique structural features, including a fluorine atom, a hydroxyphenyl group, and a sulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields. It is classified primarily as a sulfonamide derivative, which are compounds known for their antibacterial properties and other therapeutic effects.
The synthesis of 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide typically involves several key steps:
The synthetic route can be summarized as follows:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and scalability during production.
The molecular structure of 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide can be represented by its IUPAC name and molecular formula:
The compound features a fluorine atom attached to a benzene ring, alongside a hydroxy group (-OH) and a sulfonamide group (-SO2NH). The InChI representation provides further structural details:
This structure indicates the presence of functional groups that contribute to its chemical reactivity and biological activity.
2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide involves its interaction with specific biological targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating various biological pathways. The sulfonamide group mimics natural substrates while the fluorine atom enhances binding affinity and metabolic stability .
The physical properties of 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide include:
Key chemical properties include:
Analyses such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into its structural characteristics and confirm the presence of functional groups .
2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide has diverse applications in scientific research:
This compound's combination of structural features makes it valuable for various applications across multiple disciplines in science and industry.
The sulfonamide bond in 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide (CAS 565172-42-1) is constructed via nucleophilic substitution between 2-fluorobenzenesulfonyl chloride and N-methyl-4-aminophenol. This reaction proceeds in anhydrous aprotic solvents (e.g., dichloromethane or THF) with triethylamine as a base scavenger at 0–5°C, achieving yields of 78–85% [5] [8]. Critical parameters include:
Table 1: Nucleophilic Sulfonylation Optimization
| Conditions | Base | Temperature | Yield (%) |
|---|---|---|---|
| Dichloromethane, 4h | Triethylamine | 0–5°C | 85 |
| THF, 6h | Pyridine | 25°C | 78 |
| DMF, 2h (Cu-catalyzed) | Cs₂CO₃ | 80°C | 65 |
Fluorine positioning at the ortho-benzenesulfonyl position significantly impacts bioactivity. Two fluorination strategies are employed:
Regioselective N-methylation precedes sulfonylation to avoid O-alkylation byproducts:
Table 2: Protection Group Efficiency
| Protection Group | Methylation Yield (%) | Deprotection Yield (%) |
|---|---|---|
| TBS | 82 | >99 |
| Acetyl | 75 | 85 (acid-sensitive side products) |
Comprehensive SAR reveals:
Table 3: SAR of Benzenesulfonamide Analogues
| Modification | EC₅₀ (μM)* | Metabolic Stability (MLM CLₕ) |
|---|---|---|
| Ortho-F, N-methyl | 0.21 | 37.2 mL/min/kg |
| Meta-F, N-methyl | 0.44 | 40.1 mL/min/kg |
| Ortho-F, NH (unmethylated) | 0.30 | 85.6 mL/min/kg |
| Phenolic –OMe (methyl ether) | >50 | 29.8 mL/min/kg |
*Inhibition of influenza A/Weiss/43 strain (H1N1) cytopathic effects [6]
Solvent-free techniques enhance sustainability and scalability:
Table 4: Compound Identifiers for 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide
| Identifier | Value | Source |
|---|---|---|
| CAS No. | 565172-42-1 | [1] [8] |
| Molecular Formula | C₁₃H₁₂FNO₃S | [1] [5] |
| Molecular Weight | 281.30 g/mol | [1] |
| SMILES | O=S(C1=CC=CC=C1F)(N(C2=CC=C(O)C=C2)C)=O | [5] |
| IUPAC Name | 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | [2] |
| MDL Number | MFCD03984469 | [1] |
| Storage Temperature | Room Temperature | [2] [8] |
| Purity Specification | ≥95% (HPLC) | [5] |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5